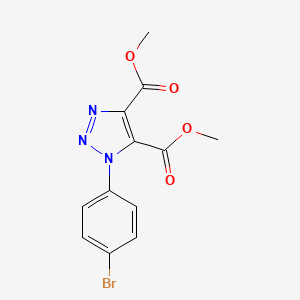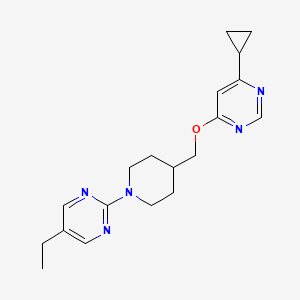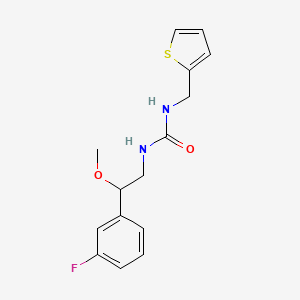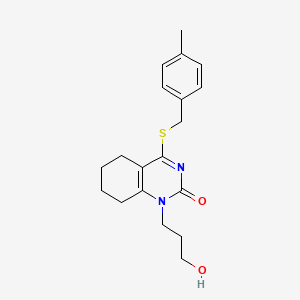![molecular formula C24H16N2O2 B2644661 2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-33-9](/img/structure/B2644661.png)
2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile” is a chemical compound with the CAS Number: 478033-44-2 . It has a molecular weight of 318.33 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H14N2O3/c1-23-18-9-13 (7-8-16 (18)22)12-21-19-15 (11-20)10-17 (24-19)14-5-3-2-4-6-14/h2-10,12,22H,1H3/b21-12+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 318.33 . The InChI code provides further details about its molecular structure .Scientific Research Applications
Metal Complexes and Bioactivity Enhancement
The Schiff base compound 2-{[(E)-[(3-{[(Z)-(2-hydroxyphenyl)methylidene]amino}-1H-1,2,4-triazol-5-yl)imino]methyl}phenol was synthesized and coordinated with metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II) to enhance its biological properties. The study revealed that the biological activities, including antioxidant, enzyme inhibition, and antimicrobial activities, were significantly enhanced upon chelation with these metal ions. Computational studies were also conducted to understand the bonding interactions and molecular stability of the compound (Sumrra et al., 2018).
Applications in Photophysical Characterization and Sensing
Organotin Phthalocyanines for Sensing and Electronic Devices
The synthesis of benzene-1,2-diylbis[nitrilo(E)methylidene]phenol phenoxy phthalonitrile and its derivatives were reported for potential applications in sensing and electronic devices. These compounds, especially the mono-nuclear zincphthalocyanine, showed significant electrical response to SO2 gas, indicating their potential as gas sensors. Additionally, their thin films deposited on glass substrate with interdigitated gold electrodes demonstrated reversible sensor signals, making them suitable for electronic applications (Yazıcı et al., 2015).
Applications in Drug Design and Biochemical Research
Hemoglobin Oxygen Affinity Modifiers
Compounds with the functional group 2-(aryloxy)-2-methylpropionic acids were studied for their ability to decrease the oxygen affinity of human hemoglobin A, showing potential in medical applications related to oxygen supply like ischemia, stroke, tumor radiotherapy, and blood storage. This study emphasizes the significance of structural design in developing allosteric effectors of hemoglobin (Randad et al., 1991).
Safety and Hazards
properties
IUPAC Name |
2-[(E)-(4-phenoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c25-16-20-15-23(19-7-3-1-4-8-19)28-24(20)26-17-18-11-13-22(14-12-18)27-21-9-5-2-6-10-21/h1-15,17H/b26-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWHNNKKSISUHH-YZSQISJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide](/img/structure/B2644582.png)
![(Z)-methyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2644586.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2644588.png)



![N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2644593.png)
![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2644594.png)




